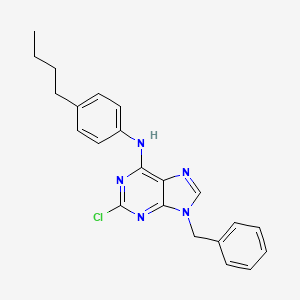

9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)-

Description

The compound 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- is a trisubstituted purine derivative featuring:

- Position 2: A chlorine atom, which enhances electrophilicity and influences binding interactions with biological targets.

- Position 9: A benzyl (phenylmethyl) group, which modulates steric bulk and metabolic stability.

Properties

CAS No. |

125802-44-0 |

|---|---|

Molecular Formula |

C22H22ClN5 |

Molecular Weight |

391.9 g/mol |

IUPAC Name |

9-benzyl-N-(4-butylphenyl)-2-chloropurin-6-amine |

InChI |

InChI=1S/C22H22ClN5/c1-2-3-7-16-10-12-18(13-11-16)25-20-19-21(27-22(23)26-20)28(15-24-19)14-17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,25,26,27) |

InChI Key |

IBENBZXSOOWVKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

Substitution Reactions: The introduction of the N-(4-butylphenyl) and 2-chloro-9-(phenylmethyl) groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted purine compounds.

Scientific Research Applications

Chemical Properties and Reactivity

The compound's reactivity is influenced by its functional groups:

- Chlorine Atom : Capable of undergoing nucleophilic substitution reactions, allowing modifications with various nucleophiles.

- Amine Group : Engages in coupling reactions, enhancing its potential for forming complex molecules.

- Aromatic Rings : Facilitate electrophilic aromatic substitution reactions, broadening the scope of chemical transformations.

Medicinal Chemistry Applications

Research indicates that derivatives of purines, including this compound, exhibit significant biological activities. Notably:

- Cancer Therapy : The compound has been studied for its potential as an inhibitor of tubulin polymerization, which is crucial in disrupting cell division in cancer cells. This mechanism can lead to apoptosis in tumor cells.

- Structure-Activity Relationship (SAR) Studies : Modifications to the purine scaffold can enhance biological efficacy against various cancer cell lines. This highlights the importance of understanding how structural changes affect activity and selectivity.

Interaction Studies

Understanding how 9H-Purin-6-amine interacts with biological molecules is crucial for optimizing its therapeutic use. Interaction studies often employ:

- Spectroscopic Techniques : To analyze binding affinities and mechanisms.

- Cell-Based Assays : To evaluate biological activity in relevant models.

Case Studies

- Inhibition of Tubulin Polymerization : A study demonstrated that modifications to the purine scaffold could significantly enhance the inhibitory effects on tubulin polymerization in cancer cell lines. The compound showed promising results in reducing cell proliferation .

- Cytotoxicity Testing : In vitro assays indicated that the compound did not exhibit cytotoxic effects on non-cancerous cells at therapeutic concentrations, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Key Observations:

- C9 Substituents :

- C6 Substituents: 4-Butylphenyl (target) vs.

Table 2: Activity and Pharmacokinetic Data

Key Findings:

- Chlorine at C2: Critical for target binding; replacing Cl with cyano (e.g., ) reduces potency in kinase assays .

- Pharmacokinetics : Cyclopropylmethyl and isopropyl groups at C9 improve metabolic stability (t₁/₂ >6 h) compared to ethyl or benzyl groups .

Biological Activity

9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)-, also known as 9-benzyl-N-(4-butylphenyl)-2-chloropurin-6-amine, is a purine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a chloro substituent and a bulky butylphenyl side chain, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C22H22ClN5

- Molecular Weight : 391.90 g/mol

- Density : 1.26 g/cm³

- Boiling Point : 541.7ºC at 760 mmHg

Research indicates that 9H-Purin-6-amine may interact with specific enzymes and receptors within biological systems. Its structural features suggest potential inhibitory activity against kinases and other targets involved in cellular signaling pathways. The presence of the chloro group allows for nucleophilic substitutions, which can lead to the formation of diverse derivatives with varying biological properties .

Cytotoxicity and Antitumoral Activity

A study on related compounds, specifically N-(9H-purin-6-yl) benzamide derivatives, demonstrated significant cytotoxic effects on cancer cell lines with IC50 values ranging from 3 to 39 μM. The lead compound exhibited both induction of apoptosis and a decrease in cell proliferation. Notably, certain derivatives showed synergistic effects when combined with nucleoside analogues like fludarabine, indicating their potential as effective cancer treatments .

Table 1: Cytotoxicity Results of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| N-(9H-purin-6-yl) benzamide | 3 - 39 | Induction of apoptosis |

| Lead Compound | Varies | Synergistic with fludarabine |

Binding Affinity Studies

Binding studies have shown that 9H-Purin-6-amine can bind to various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanism of action and its therapeutic effects. The unique substitution pattern enhances its binding affinity compared to simpler purine derivatives .

Case Studies

- In Vivo Antitumoral Activity : In vivo experiments demonstrated that certain derivatives of 9H-Purin compounds exhibited weak antitumoral activity. However, further optimization could enhance their efficacy in cancer treatment .

- Prodrug Development : The synthesis of water-soluble prodrugs from the main compound has been explored to improve bioavailability and therapeutic outcomes in cancer treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.